

# physicochemical properties of propisochlor

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## Compound of Interest

Compound Name: *Propisochlor*

Cat. No.: *B166880*

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An In-depth Technical Guide on the Physicochemical Properties of **Propisochlor**

## Introduction

**Propisochlor** is a selective, pre-emergence herbicide belonging to the chloroacetanilide class of chemicals.[1][2] It is primarily utilized for the control of annual grasses and certain broadleaf weeds in a variety of agricultural crops, including corn, soybeans, and cotton.[2][3] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and ultimately prevents weed germination and growth.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of **propisochlor**, intended for researchers, scientists, and professionals in drug and pesticide development.

## Chemical Identity

**Propisochlor** is identified by several names and chemical codes, which are crucial for regulatory and research purposes.

Identifier	Value	Source
IUPAC Name	2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-ylloxy)methyl]acetamide	[1][5]
CAS Name	2-chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide	[1]
CAS Number	86763-47-5	[1][2][3][5][6][7][8]
Molecular Formula	C <sub>15</sub> H <sub>22</sub> ClNO <sub>2</sub>	[1][2][3][5][6][7][8]
Molecular Weight	283.79 g/mol	[2][5][6][7][8]
Canonical SMILES	<chem>CCC1=CC=CC(=C1N(COC(C)C)C(=O)CC)Cl</chem>	[1][5]
InChI Key	KZNDFYDURHAESM-UHFFFAOYSA-N	[1][5]
Synonyms	Proponit, Propizochlor, 2-Chloro-2'-ethyl-6'-methyl-N-(isopropoxymethyl)acetanilide	[5][7][8][9]

## Physicochemical Properties

The efficacy, environmental fate, and toxicological profile of **propisochlor** are dictated by its physicochemical properties. These properties are summarized in the table below.

Property	Value	Conditions	Source
Physical State	Amber-colored viscous liquid; Colorless oily liquid	Ambient	[3][6]
Melting Point	21.6 °C	-	[2][9][10]
Boiling Point	>243 °C	-	[9]
277 °C	-	[1]	
399.34 °C	Estimated at 760 mm Hg	[10]	
Density	1.0966 g/mL	-	[1]
1.097 g/cm <sup>3</sup>	-	[2]	
Water Solubility	90.8 mg/L	20 °C, pH 7	[1]
184 mg/L	20 °C	[3]	
184 mg/L	25 °C	[2][10]	
Vapor Pressure	3.1 mPa (3.00e-05 mmHg)	20 °C	[1][9]
1.1 x 10 <sup>-3</sup> Pa	20 °C	[3]	
Octanol-Water Partition Coefficient (log P)	3.3	pH 7, 20 °C	[1]
3.5	-	[10]	
3.9	Computed	[5]	
Dissociation Constant (pKa)	No data available	-	[1]
Flash Point	195.3 °C	Estimated, TCC	[9][10]

## Experimental Protocols

Standardized methodologies are employed to determine the physicochemical properties of chemical substances like **propisochlor**. While specific experimental reports for **propisochlor** are not publicly detailed, the following represents the standard protocols that would be used.

## Determination of Octanol-Water Partition Coefficient (log P)

The octanol-water partition coefficient ( $K_{ow}$  or  $P_{ow}$ ) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance.<sup>[11]</sup><sup>[12]</sup>

**Principle:** This method determines the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium.<sup>[11]</sup> The logarithm of this ratio is the log P value.

**Methodology (Shake-Flask Method - OECD Guideline 107):**

- **Preparation:** A stock solution of **propisochlor** is prepared in n-octanol. The n-octanol and water used must be mutually saturated prior to the experiment.
- **Partitioning:** A small volume of the n-octanol stock solution is added to a larger volume of water in a vessel, or a solution of **propisochlor** in water is mixed with n-octanol. The vessel is securely sealed.
- **Equilibration:** The vessel is agitated (shaken) at a constant temperature (e.g., 20-25 °C) for a sufficient period to allow equilibrium to be reached. Centrifugation is then used to separate the two phases (n-octanol and water).
- **Analysis:** The concentration of **propisochlor** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase ( $C_o$ ) to the concentration in the aqueous phase ( $C_w$ ). The final value is expressed as its base-10 logarithm (log P).

## Determination of Water Solubility

Principle: This method measures the saturation concentration of a substance in water at a given temperature.

Methodology (Column Elution Method - OECD Guideline 105):

- Preparation: A solid support material (e.g., glass beads, silica gel) is coated with an excess of **propisochlor**. This material is then packed into a column.
- Equilibration: Water is pumped through the column at a slow, constant flow rate and at a constant temperature. This allows the water to become saturated with **propisochlor**.
- Analysis: The eluate is collected in fractions. The concentration of **propisochlor** in each fraction is measured using an appropriate analytical method (e.g., HPLC-UV).
- Determination: The solubility is determined from the plateau of the concentration curve, where consecutive fractions show a constant concentration of **propisochlor**.

## Logical and Experimental Workflows

### Mode of Action

**Propisochlor**'s herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption is a key pathway leading to the death of the weed.

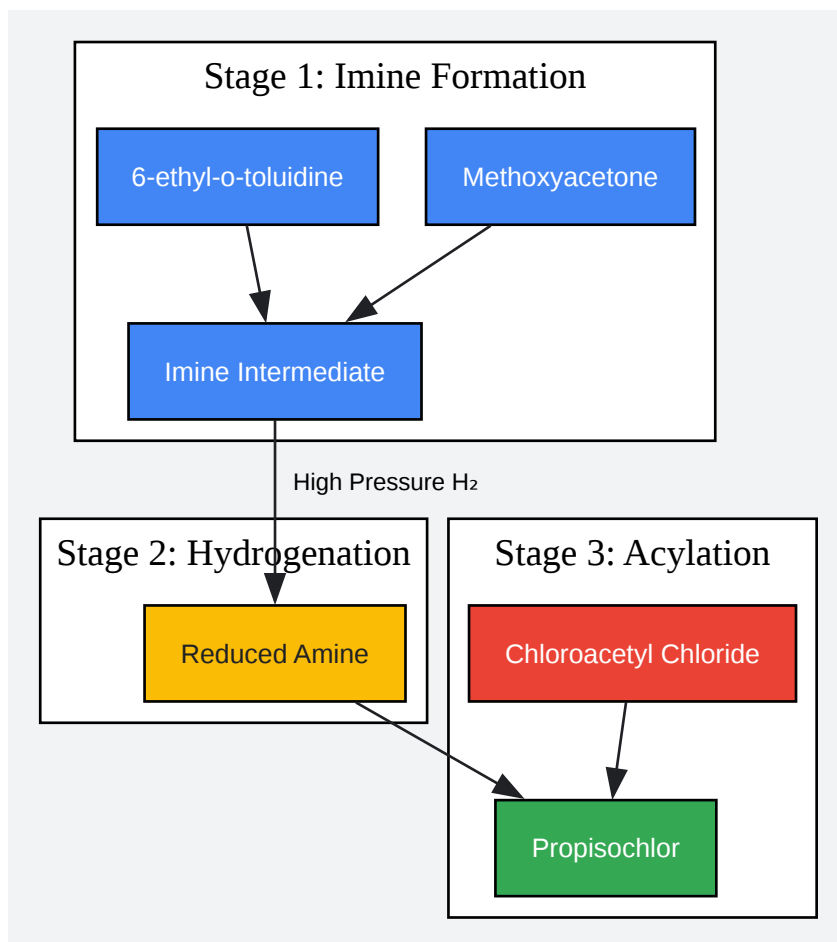


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Caption: Mode of action pathway for **propisochlor**.

### Commercial Synthesis Workflow

The commercial synthesis of **propisochlor** is a multi-stage process involving the formation of key intermediates.<sup>[1]</sup>



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Caption: Commercial synthesis workflow of **propisochlor**.

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